molecular formula C4H7N3O8 B8287020 2,2,2-Trinitroethyl 2-hydroxyethyl ether

2,2,2-Trinitroethyl 2-hydroxyethyl ether

Cat. No. B8287020
M. Wt: 225.11 g/mol
InChI Key: LUPOWWMUPYADCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USH0000644

Procedure details

In the next step, the iodomethyl 2-(trimethylsilyloxy)ethyl ether is reacted with nitroform to produce 2,2,2-trinitroethyl 2-hydroxyethyl ether:
Name
iodomethyl 2-(trimethylsilyloxy)ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH2:4][CH2:5][O:6][CH2:7]I.[CH:11]([N+:18]([O-:20])=[O:19])([N+:15]([O-:17])=[O:16])[N+:12]([O-:14])=[O:13]>>[OH:3][CH2:4][CH2:5][O:6][CH2:7][C:11]([N+:18]([O-:20])=[O:19])([N+:15]([O-:17])=[O:16])[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
iodomethyl 2-(trimethylsilyloxy)ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OCCOCI)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.